molecular formula C21H16ClN3O2S B2859598 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-91-7

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2859598
CAS No.: 895021-91-7
M. Wt: 409.89
InChI Key: IZULLQZZXLIUOC-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential medicinal properties .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . The synthesis process involved treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzothiazole ring, a pyridine ring, and a benzamide group . The compound’s molecular weight is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a benzothiazole-2-yl-urea intermediate, which is then treated with hydrazine hydrate to yield the final product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, fewer than 6 hydrogen bond donors, and fewer than 20 hydrogen bond acceptors . These properties fulfill the criteria of Lipinski’s rule of five, making the compound suitable for evaluation as a drug-like molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on benzamide derivatives often involves innovative synthesis techniques. For instance, a study detailed the high-yield synthesis of benzamide precursors for radiopharmaceutical applications, showcasing methodologies that could potentially apply to synthesizing compounds like N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide (Bobeldijk et al., 1990).
  • Crystal Structure Analysis : The crystal structure of related benzamide compounds provides essential data on molecular geometry and intramolecular interactions, which are crucial for understanding the compound's properties and potential applications (Artheswari et al., 2019).

Biological Activity

  • Anticancer Activity : Some benzamide derivatives have been studied for their potential anticancer activities. For example, copper(II) complexes of certain benzamide derivatives showed promising fluorescence properties and anticancer activity, suggesting that structurally similar compounds like this compound could have similar applications (Vellaiswamy & Ramaswamy, 2017).
  • Antimicrobial Activity : Research on new pyridine derivatives, including those with benzothiazole components, has shown variable and modest antimicrobial activity against various bacteria and fungi strains, indicating the potential for this compound to serve in similar roles (Patel et al., 2011).

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action and potential therapeutic applications. It could also involve the development of more efficient synthesis methods and the exploration of its safety profile in more detail .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZULLQZZXLIUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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